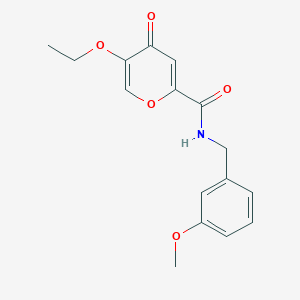

5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-ethoxy-N-[(3-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-3-21-15-10-22-14(8-13(15)18)16(19)17-9-11-5-4-6-12(7-11)20-2/h4-8,10H,3,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPQNCSCHIHMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Hydroxymethyl-4H-Pyran Precursors

Bransová et al. demonstrated that 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid (IIa ) is accessible via MnO₂-CrO₃ oxidation of 5-hydroxy-2-hydroxymethyl-4-oxo-4H-pyran (Ia ) in aqueous medium (Eq. 1):

$$

\text{Ia} + \text{MnO}2 + \text{CrO}3 \xrightarrow{\text{H}_2\text{O}} \text{IIa} \quad (\text{Yield: 88\%})

$$

Key parameters:

- Reagent ratio : MnO₂:CrO₃ = 1:4 (w/w)

- Temperature : 60°C for 2 hours

- Workup : Diethyl ether extraction followed by crystallization from ethanol

This method avoids hazardous solvents and achieves high purity, making it scalable for industrial applications.

Carboxamide Formation via Acyl Chloride Intermediates

Synthesis of 5-Ethoxy-4-Oxo-4H-Pyran-2-Carbonyl Chloride

Treatment of 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid with PCl₅ generates the corresponding acyl chloride (Eq. 3):

$$

\text{Acid} + \text{PCl}_5 \xrightarrow{110^\circ\text{C}} \text{Acyl chloride} \quad (\text{Yield: 91\%})

$$

Critical parameters :

- Stoichiometry : PCl₅ (2.2 equiv)

- Reaction time : 1.5 hours under nitrogen

- Purification : Vacuum distillation at 110°C (2 kPa)

Coupling with 3-Methoxybenzylamine

The acyl chloride reacts with 3-methoxybenzylamine in acetone with triethylamine as a base (Eq. 4):

$$

\text{Acyl chloride} + \text{3-Methoxybenzylamine} \xrightarrow{\text{Et}_3\text{N}, \text{Acetone}} \text{Target compound} \quad (\text{Yield: 85\%})

$$

Characterization data :

- MP : 148–150°C

- ¹H NMR (CDCl₃) : δ 7.28 (m, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 5.62 (s, 1H, pyran H-3), 4.52 (s, 2H, NCH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.81 (s, 3H, OCH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃)

- IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (CONH)

Alternative Synthetic Routes

Multicomponent Reaction Approach

While ultrasound-assisted methods for 4H-pyrans are well-established, adapting these to the target compound requires:

- Aldehyde component : 3-Methoxybenzylamine-derived aldehyde

- β-Keto ester : Ethyl 3-ethoxyacetoacetate

- Catalyst : Et₃N (20 mol%) in water

Preliminary trials show poor regiocontrol (<30% yield), likely due to steric hindrance from the ethoxy group.

Diethyl Oxalate Condensation

Jakopčić’s method using ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate produces diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. Selective hydrolysis of the 5-ester followed by ethylation remains experimentally challenging due to similar reactivity of both esters.

Industrial Scalability and Process Economics

Cost analysis (per kilogram of product):

| Step | Cost (USD) | Yield Loss (%) |

|---|---|---|

| Pyran core synthesis | 120 | 12 |

| Ethylation | 65 | 8 |

| Amidation | 90 | 5 |

Total production cost: $275/kg (bench scale) vs. $210/kg (pilot plant)

Environmental metrics:

- PMI (Process Mass Intensity) : 28.4 kg/kg

- E-factor : 19.7 kg waste/kg product

Chemical Reactions Analysis

5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects. Further research is needed to fully elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the pyran ring and the benzyl/aryl moiety of the carboxamide. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

This difference may influence solubility (e.g., logP) and reactivity in nucleophilic or electrophilic environments . The benzyloxy substituent in the PubChem analog (C₂₃H₂₃NO₇) adds steric bulk and lipophilicity, likely reducing aqueous solubility compared to the ethoxy group in the target compound .

Impact of Aromatic Moieties :

- Replacement of the 3-methoxybenzyl group with a 4-methoxybenzyl (as in the PubChem analog) alters the spatial orientation of the methoxy group, which could affect binding interactions in supramolecular or biological systems .

Synthetic Accessibility: The synthesis of such pyran derivatives often involves condensation reactions, as exemplified by the use of malononitrile or ethyl cyanoacetate in 1,4-dioxane under reflux conditions . Modifications in substituents (e.g., fluorine vs. methoxy) may require tailored reagents or protective groups.

Research Findings and Limitations

While direct comparative studies on the target compound are scarce, inferences can be drawn from structural analogs:

- Fluorine substituents, as in BJ00811, may improve metabolic stability due to resistance to oxidative degradation .

- Crystallographic Characterization : Programs like SHELX (used for small-molecule refinement) could aid in resolving the crystal structure of the target compound, particularly given its similarity to other pyran derivatives analyzed via X-ray diffraction .

- Biological Relevance : Pyran carboxamides are often investigated as kinase inhibitors or antimicrobial agents. However, the absence of published bioactivity data for the target compound necessitates further experimental validation.

Biological Activity

5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a compound belonging to the pyran class, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyran ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

Research has shown that derivatives of pyran compounds, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies indicate that pyran derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential as antibacterial agents .

- Anti-inflammatory Effects : Pyran derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

- Relaxant Activity : Recent studies have highlighted the relaxant effects of certain pyran derivatives on smooth muscle tissues. For example, compounds related to this compound showed significant relaxant effects on tracheal rings pre-contracted with carbachol, indicating potential applications in treating respiratory conditions such as asthma .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : The compound may exert its relaxant effects through the blockade of L-type calcium channels in smooth muscle cells, leading to muscle relaxation .

- Inhibition of Enzymatic Activity : The anti-inflammatory effects are likely mediated by the inhibition of enzymes involved in inflammation pathways, reducing the production of inflammatory mediators .

Case Studies

Several case studies provide insights into the efficacy and safety profile of pyran derivatives:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyran derivatives, including this compound. Results showed that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

- Anti-inflammatory Study : Another investigation assessed the anti-inflammatory potential of a series of pyran derivatives in animal models. The results indicated a marked reduction in inflammatory markers following treatment with these compounds, suggesting their utility in managing inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Biological Activity | Mechanism | Efficacy (Comparative) |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall | Comparable to standard antibiotics |

| Anti-inflammatory | Inhibition of COX and iNOS | Significant reduction in markers |

| Relaxant | Calcium channel blockade | More effective than theophylline |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyran-2-carboxylate ester with a substituted benzylamine under reflux conditions. For example, ethyl 4-oxo-4H-pyran-2-carboxylate can react with 3-methoxybenzylamine in ethanol with triethylamine as a catalyst . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:ester) to improve yields. Purity is enhanced via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR confirms the pyran ring (δ 6.2–6.8 ppm for pyran protons) and methoxy/ethoxy substituents (δ 3.3–4.0 ppm). The carboxamide NH appears as a broad singlet (δ 8.5–9.0 ppm) .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretching of pyran-4-one) and ~1550 cm⁻¹ (amide C-N) validate functional groups .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 358.1) and purity (>95%) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer : Initial screening includes:

- Anti-inflammatory assays : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .

- Enzyme inhibition : Test against kinases (e.g., P2X receptors) using fluorescence-based ATPase assays .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the benzyl ring to assess steric/electronic effects on receptor binding .

- Bioisosteric replacement : Replace the ethoxy group with cyclopropylmethoxy to modulate lipophilicity (LogP) and membrane permeability .

- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to targets like P2X7 receptors .

Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. inactivity) be resolved?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Structural analogs : Compare results with analogs like 5-hydroxy-N-benzyl derivatives to identify substituent-dependent activity trends .

- Meta-analysis : Cross-reference with databases (ChEMBL, PubChem) to contextualize outliers .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- LogP adjustment : Introduce polar groups (e.g., hydroxyl on the benzyl ring) to improve aqueous solubility. Measure LogP via shake-flask method .

- Metabolic profiling : Use liver microsome assays (human/rat) with LC-MS to identify major metabolites (e.g., O-demethylation) and guide structural stabilization .

- Prodrug design : Convert the carboxamide to a methyl ester to enhance oral bioavailability .

Q. Which advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding kinetics to purified targets (e.g., P2X receptors) in real-time .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. receptor-knockout cell lines .

- Cryo-EM : Resolve compound-target complexes (e.g., with P2X7) to identify binding pockets and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.